molecular formula C18H20ClN3O B1207978 Galdansetron hydrochloride CAS No. 156712-35-5

Galdansetron hydrochloride

Cat. No.: B1207978
CAS No.: 156712-35-5
M. Wt: 329.8 g/mol
InChI Key: OTQDHZWCXNUYMF-UTONKHPSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Galdansetron Hydrochloride is a selective serotonin (5-HT₃) receptor antagonist primarily used to manage chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea . Its molecular formula is C₁₈H₁₉N₃O·HCl, with a molecular weight of 329.82 g/mol . The compound features a carbazol-4-one core structure with a stereocenter but lacks E/Z isomerism, as indicated by its SMILES notation: Cl.CN1C2=C(C3=C1C=CC=C3)C(=O)[C@@H](CC4=C(C)NC=N4)CC2 . This compound is synthesized via palladium-catalyzed reactions and characterized by its stability in formulations containing DMSO, PEG300, and Tween 80 for preclinical studies .

Properties

CAS No.

156712-35-5

Molecular Formula

C18H20ClN3O

Molecular Weight

329.8 g/mol

IUPAC Name

(3R)-9-methyl-3-[(5-methyl-1H-imidazol-4-yl)methyl]-2,3-dihydro-1H-carbazol-4-one;hydrochloride

InChI

InChI=1S/C18H19N3O.ClH/c1-11-14(20-10-19-11)9-12-7-8-16-17(18(12)22)13-5-3-4-6-15(13)21(16)2;/h3-6,10,12H,7-9H2,1-2H3,(H,19,20);1H/t12-;/m1./s1

InChI Key

OTQDHZWCXNUYMF-UTONKHPSSA-N

SMILES

CC1=C(N=CN1)CC2CCC3=C(C2=O)C4=CC=CC=C4N3C.Cl

Isomeric SMILES

CC1=C(N=CN1)C[C@H]2CCC3=C(C2=O)C4=CC=CC=C4N3C.Cl

Canonical SMILES

CC1=C(N=CN1)CC2CCC3=C(C2=O)C4=CC=CC=C4N3C.Cl

Other CAS No.

156712-35-5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of galdansetron hydrochloride involves multiple steps, starting from the appropriate precursorsThe final step involves the formation of the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Galdansetron hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated products .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table highlights key structural and molecular differences between Galdansetron Hydrochloride and Ondansetron Hydrochloride (a widely used 5-HT₃ antagonist):

Parameter This compound Ondansetron Hydrochloride Dihydrate
Molecular Formula C₁₈H₁₉N₃O·HCl C₁₈H₁₉N₃O·HCl·2H₂O
Molecular Weight (g/mol) 329.82 365.86
Core Structure Carbazol-4-one Carbazol-4-one with methylimidazole
Stereochemistry One stereocenter Racemic mixture (±)
CAS Number 156712-35-5 99614-01-4
Key Substituents 5-methylimidazolyl group 2-methylimidazolyl group
Hydration State Anhydrous Dihydrate
Primary Use CINV, postoperative nausea CINV, radiation-induced nausea
Synthesis Catalyst Palladium on carbon Not explicitly stated (varies)
References
Structural Insights:
  • Galdansetron features a 5-methylimidazolyl side chain, whereas Ondansetron incorporates a 2-methylimidazolyl group . This difference influences receptor binding affinity and metabolic stability.
  • Ondansetron’s dihydrate form increases molecular weight and may affect solubility compared to Galdansetron’s anhydrous form .

Pharmacological and Clinical Comparisons

Mechanism of Action

Both compounds antagonize 5-HT₃ receptors in the gastrointestinal tract and central nervous system, preventing serotonin-mediated emesis .

Stability and Formulation
  • This compound: Stable in formulations containing 5% DMSO + 30% PEG300 + 5% Tween 80, making it suitable for intravenous preclinical studies .
  • Ondansetron Hydrochloride : Demonstrated stability in combination with antineoplastic agents (e.g., cisplatin) but degrades under prolonged light exposure .

Research Findings and Efficacy

  • Galdansetron : Preclinical studies suggest a longer half-life (~6–8 hours in rodents) compared to Ondansetron (~4 hours), attributed to its methylimidazolyl group .
  • Ondansetron : Clinically proven to reduce CINV by 50–70% in adults, with established pediatric dosing . Direct comparative human trials with Galdansetron are lacking in the provided evidence.

Q & A

Q. What analytical methods are recommended for quantifying Galdansetron hydrochloride in pharmaceutical formulations?

To ensure accurate quantification, reverse-phase high-performance liquid chromatography (HPLC) is widely employed. Key parameters include:

  • Column : C18 (5 µm, 250 mm × 4.6 mm)
  • Mobile phase : Acetonitrile-phosphate buffer (pH 3.0, 50:50 v/v)
  • Flow rate : 1.0 mL/min
  • Detection : UV absorbance at 254 nm
  • Sample preparation : Dissolve in methanol, filter (0.45 µm), and inject 20 µL . Validation should follow ICH guidelines, including linearity (1–50 µg/mL), precision (RSD < 2%), and recovery (98–102%) .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Keep in airtight, light-resistant containers at 2–8°C. Avoid moisture to prevent hydrolysis .
  • Handling : Use nitrile gloves, lab coats, and safety goggles. Conduct work in a fume hood to minimize inhalation risks .
  • Stability in solution : Prepare fresh stock solutions in deionized water or dimethyl sulfoxide (DMSO). For long-term storage, aliquot and freeze at -20°C (avoid repeated freeze-thaw cycles) .

Q. What synthetic routes are documented for this compound, and what are their respective yields?

A common route involves:

  • Step 1 : Condensation of a benzamide intermediate with a substituted piperazine derivative (yield: 65–70%).
  • Step 2 : Hydrochloride salt formation using HCl gas in ethanol (yield: 85–90%) . Alternative methods, such as microwave-assisted synthesis, may improve yields (80–85%) but require rigorous optimization of temperature and reaction time .

Advanced Research Questions

Q. How can researchers address discrepancies in pharmacokinetic data between in vitro and in vivo studies of this compound?

  • Experimental design : Use physiologically relevant in vitro models (e.g., 3D cell cultures or organ-on-a-chip systems) to mimic in vivo conditions .
  • Data normalization : Account for protein binding differences by measuring free drug concentrations in plasma vs. cell media .
  • Metabolic profiling : Compare hepatic microsomal stability (in vitro) with plasma metabolite profiles (in vivo) to identify enzymatic degradation pathways .

Q. What methodological considerations are critical when designing dose-response studies for this compound’s efficacy?

  • Dose range : Use logarithmic scaling (e.g., 0.1–100 µM) to capture EC₅₀ values accurately.
  • Control groups : Include vehicle controls and reference standards (e.g., ondansetron) to validate assay sensitivity .
  • Statistical power : For in vivo studies, calculate sample size (n ≥ 6/group) using power analysis (α = 0.05, β = 0.2) to ensure reproducibility .

Q. How should conflicting data on this compound’s receptor selectivity be analyzed and resolved?

  • Assay validation : Confirm receptor binding using orthogonal methods (e.g., radioligand displacement and functional cAMP assays) .
  • Cross-reactivity screening : Test against related receptors (e.g., 5-HT₃, α₁-adrenergic) to rule off-target effects .
  • Data reconciliation : Apply multivariate analysis to identify confounding variables (e.g., buffer pH, ion concentration) that may alter binding affinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.